molecular formula C9H15Cl2N5O B1589712 Moxonidine hydrochloride CAS No. 75438-58-3

Moxonidine hydrochloride

Cat. No.: B1589712
CAS No.: 75438-58-3
M. Wt: 280.15 g/mol
InChI Key: SKWXZGXGBKLLOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Moxonidine Hydrochloride can be synthesized through a series of chemical reactions involving the formation of the imidazoline ring and subsequent chlorination and methoxylation of the pyrimidine ring. The synthesis typically involves the following steps:

  • Formation of the imidazoline ring.
  • Chlorination of the pyrimidine ring.
  • Methoxylation of the pyrimidine ring.
  • Final conversion to the hydrochloride salt.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in a solution of Polyethylene Glycol fused solution as a binding agent. The mixture is then granulated, tabletted, and obtained under conditions that ensure good evenness and improved dissolution .

Chemical Reactions Analysis

Types of Reactions: Moxonidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dehydrogenated moxonidine.

    Reduction: Reduction reactions can lead to the formation of hydroxymethyl-moxonidine and hydroxy-moxonidine.

    Substitution: Substitution reactions can occur at the imidazoline ring or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Mechanism of Action

Moxonidine Hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure . Additionally, it promotes sodium excretion, improves insulin resistance, and protects against hypertensive target organ damage .

Comparison with Similar Compounds

Properties

CAS No.

75438-58-3

Molecular Formula

C9H15Cl2N5O

Molecular Weight

280.15 g/mol

IUPAC Name

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H

InChI Key

SKWXZGXGBKLLOD-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

Canonical SMILES

CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Moxonidine hydrochloride

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